1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Overview
Description
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound and a terpene derivative, known for its distinctive camphor-like aroma. It exists as two enantiomers, (+)-borneol and (-)-borneol, both of which are found in nature. This compound is commonly found in essential oils of various plants such as rosemary, ginger, camphor, thyme, and rosemary . It has been used in traditional medicine for centuries and continues to be of interest in modern scientific research.
Mechanism of Action
Target of Action
Borneol and its isomer, Isoborneol, primarily target biological membranes, including the brain capillary endothelium, stratum corneum, corneal epithelium, and mucosal membranes . These targets play a crucial role in controlling the entry of substances into cells and tissues.
Mode of Action
Borneol and Isoborneol interact with their targets by altering the properties of cell membranes. They modulate multiple ATP binding cassette transporters and tight junction proteins, which are major contributors to the opening functions of the blood-brain barrier . Borneol has also been found to improve cerebral blood flow, inhibit neuronal excitotoxicity, block Ca2+ overload, and resist reactive oxygen species injury .
Isoborneol, like Borneol, is synthesized from a secondary alcohol (borneol) to a ketone (camphor) through an oxidation process. The oxidizing agent in this step is sodium hypochlorite .
Biochemical Pathways
Borneol is involved in various biochemical pathways. It has been found to improve the body’s ability to resist reactive oxygen species by increasing the activity of antioxidant enzymes and activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .
Isoborneol is synthesized from borneol through an oxidation process to form camphor, which is then reduced back to another alcohol, isoborneol .
Pharmacokinetics
Borneol is a highly lipid-soluble, bicyclic monoterpene . It has been found to enhance drug delivery across various physiological barriers, including the blood-brain barrier, mucosal barriers, and others . The absolute bioavailability of Borneol following intranasal and oral administration was found to be 90.68% and 42.99%, respectively .
Result of Action
The molecular and cellular effects of Borneol’s action include antagonizing blood-brain barrier injury, intervening in inflammatory reactions, and preventing neuron excessive death in the subacute ischemic stage. In the late stage, Borneol promotes neurogenesis and angiogenesis in the treatment of ischemic stroke .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Borneol and Isoborneol. For instance, the growth of secondary metabolites of 2-MIB and GSM, which include Borneol, are based on environmental factors specifically phosphorus, nitrogen, and temperature . An increase in eutrophication due to fertilizer application from agricultural activities may enhance the level of these metabolites .
Biochemical Analysis
Biochemical Properties
Borneol is effective in the prevention and treatment of nerve injury in ischemic stroke . Its mechanisms of action include improvement of cerebral blood flow, inhibition of neuronal excitotoxicity, blocking of Ca 2+ overload, and resistance to reactive oxygen species injury in the acute ischemic stage . Borneol reduces p53 expression in the cortex and striatum .
Cellular Effects
Borneol has shown to have neuroprotective effects in many experiments . In the subacute ischemic stage, Borneol may antagonize blood-brain barrier injury, intervene in inflammatory reactions, and prevent neuron excessive death .
Molecular Mechanism
Borneol prevents neuronal injury after cerebral ischemia via multiple action mechanisms, and it can mobilize endogenous nutritional factors to hasten repair and regeneration of brain tissue . Borneol has anti-apoptotic effects by down-regulating the expression levels of p53 and caspase-3, and regulating the ratio of BAX and BCL-2 .
Temporal Effects in Laboratory Settings
The neuroprotective effects of Borneol are mediated by various therapeutic factors, deficiency caused by a single-target drug is avoided . Borneol promotes other drugs to pass through the blood-brain barrier to exert synergistic therapeutic effects .
Transport and Distribution
Borneol, belonging to the class of camphene is a highly lipid-soluble, bicyclic monoterpene with characteristic fragrance and pungent, bitter taste . This suggests that Borneol can easily cross cell membranes and distribute within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol can be synthesized through the reduction of camphor. The Meerwein–Ponndorf–Verley reduction, a reversible process, is one method used to achieve this. Another method involves the reduction of camphor with sodium borohydride, which is fast and irreversible, yielding isoborneol as the main product .
Industrial Production Methods: The compound can also be derived from other plants in the Artemisia and Blumea genera through steam distillation of the tree’s bark .
Types of Reactions:
Oxidation: this compound can be oxidized to camphor using oxidizing agents such as sodium hypochlorite.
Substitution: this compound can undergo various substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite is commonly used for the oxidation of borneol to camphor.
Reduction: Sodium borohydride is used for the reduction of camphor to isoborneol.
Major Products Formed:
Oxidation: Camphor
Reduction: Isoborneol
Scientific Research Applications
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Acts as a natural insect repellent and is a component of many essential oils.
Medicine: Used in traditional Chinese medicine for its aromatic properties and believed to aid digestion and relieve respiratory conditions.
Comparison with Similar Compounds
Isoborneol: A structural isomer of borneol, primarily formed during the reduction of camphor with sodium borohydride.
Camphor: An oxidized form of borneol, used in various medicinal and industrial applications.
Eucalyptol: Another terpene with similar aromatic properties, found in essential oils.
Uniqueness of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: this compound is unique due to its dual role as both a traditional medicinal compound and a modern pharmaceutical agent. Its ability to enhance drug delivery across various physiological barriers sets it apart from other similar compounds .
Properties
CAS No. |
507-70-0 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1 |
InChI Key |
DTGKSKDOIYIVQL-SFVIPPHHSA-N |
Isomeric SMILES |
C[C@]12CCC(C1(C)C)CC2O |
SMILES |
CC1(C2CCC1(C(C2)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C |
Appearance |
Solid powder |
boiling_point |
212 °C |
Color/Form |
White to off-white crystals White translucent lumps |
density |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ |
flash_point |
150 °F (60 °C) /closed cup/ |
melting_point |
202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ |
10385-78-1 507-70-0 124-76-5 464-43-7 |
|
physical_description |
Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. Liquid White translucent solid; [Hawley] Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS] White to off-white crystals; piney camphoraceous aroma |
Pictograms |
Flammable |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. |
solubility |
In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ether Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
orneol isoborneol isoborneol, (1R-endo)-isomer isoborneol, (1R-exo)-isomer isoborneol, (1S-endo)-isomer isoborneol, (1S-exo)-isomer isoborneol, (endo)-isomer isoborneol, (endo-(+-))-isomer isoborneol, (exo)-isome |
vapor_pressure |
0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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